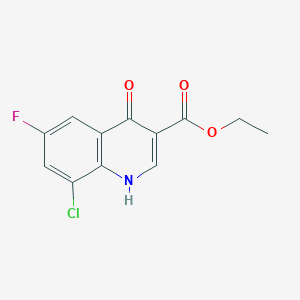

Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate is a chemical compound with the linear formula C12H9ClFNO3 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .

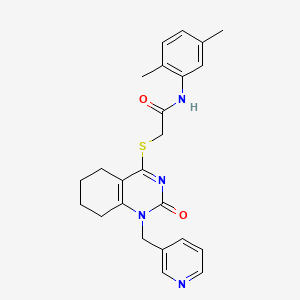

Molecular Structure Analysis

The molecular structure of Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate can be represented by the SMILES stringOC1=C (C=C2F)C (C=C2)=NC=C1C (OCC)=O . The InChI code for this compound is 1S/C12H10FNO3/c1-2-17-12 (16)9-6-14-10-4-3-7 (13)5-8 (10)11 (9)15/h3-6H,2H2,1H3, (H,14,15) .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Quinoline derivatives, including Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate, have been found to exhibit high levels of antibacterial activity . They inhibit bacterial DNA-gyrase, which affects bacteria reproduction, leading to rapid bacterial death .

Antimalarial Applications

Quinoline derivatives are known for their antimalarial properties . They have been used extensively in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .

Antimicrobial Applications

Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Anticancer Applications

Quinoline derivatives have shown potential in the field of anticancer research . They have been found to exhibit anticancer activity, making them a subject of interest in the development of new cancer therapies .

Antidepressant and Anticonvulsant Applications

Quinoline derivatives have been found to exhibit antidepressant and anticonvulsant activities . This makes them potential candidates for the development of new drugs for the treatment of neurological disorders .

Anti-inflammatory Applications

Quinoline derivatives are also known for their anti-inflammatory effects . They can be used in the treatment of various inflammatory diseases .

Antiviral Applications

Quinoline derivatives have shown antiviral properties . They have potential for the development of new antiviral drugs .

Antihypertensive Applications

Quinoline derivatives have been found to exhibit antihypertensive effects . They can be used in the treatment of high blood pressure .

Safety and Hazards

Sigma-Aldrich provides Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate as part of a collection of unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Eigenschaften

IUPAC Name |

ethyl 8-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(14)4-9(10)13/h3-5H,2H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIPKHCGIJWJSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2859391.png)

![1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2859394.png)

![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859395.png)

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B2859398.png)

![4-[({[4-(Trifluoromethoxy)phenyl]methyl}amino)methyl]oxan-4-ol](/img/structure/B2859399.png)

![3-Benzyl-2-benzylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2859406.png)

![5-Amino-1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B2859411.png)

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2859412.png)